(3R,4S)-3-Methyloxan-4-amine hydrochloride
CAS No.: 1682655-57-7
Cat. No.: VC2889497
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1682655-57-7 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | (3R,4S)-3-methyloxan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | KNQUEEOHOGWETD-GEMLJDPKSA-N |
| Isomeric SMILES | C[C@H]1COCC[C@@H]1N.Cl |
| SMILES | CC1COCCC1N.Cl |
| Canonical SMILES | CC1COCCC1N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(3R,4S)-3-Methyloxan-4-amine hydrochloride contains an oxane (tetrahydropyran) ring structure with a methyl group at the 3-position and an amine functional group at the 4-position. The stereochemical configuration is precisely defined, with R configuration at the 3-position and S configuration at the 4-position. This specific stereochemistry is crucial for the compound's biological activities and chemical reactivity in various applications. The compound exists as a hydrochloride salt, which significantly enhances its solubility and stability profiles compared to the free base form.
Physical and Chemical Properties
The compound is characterized by several important physical and chemical properties that define its behavior in both research and potential pharmaceutical applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1682655-57-7 |
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| Structural Features | Oxane ring, methyl group, primary amine |
| Salt Form | Hydrochloride |
The molecular structure contains multiple functional groups that contribute to its chemical reactivity and biological interactions. The primary amine group serves as a hydrogen bond donor and acceptor, enabling interactions with various biological targets including enzymes and receptors. The oxane ring provides structural rigidity while the methyl substituent contributes to the compound's lipophilicity and influences its three-dimensional conformation.
Stereochemical Significance
The stereochemistry of (3R,4S)-3-Methyloxan-4-amine hydrochloride is of paramount importance to its functionality. The specific configuration at the 3 and 4 positions directly influences its biological activity and reactivity in chemical processes. This stereochemical arrangement determines the spatial orientation of the functional groups, which in turn affects how the molecule interacts with biological targets such as enzymes and receptors. The distinct three-dimensional structure created by this stereochemistry enables specific molecular recognition events that are essential for biological activity.
Synthesis Methods
Challenges in Stereochemical Control
Biological Activity
Mechanism of Action
(3R,4S)-3-Methyloxan-4-amine hydrochloride exhibits biological activity primarily through its ability to interact with various biological targets. The amine functionality serves as a key interaction point, enabling the formation of hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. The specific stereochemistry at the 3 and 4 positions creates a unique three-dimensional arrangement that allows for selective binding to these targets, potentially leading to modulation of their activities.
The compound's mechanism of action likely involves:
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Specific binding to biological targets through hydrogen bonding and ionic interactions
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Potential competitive inhibition of enzyme active sites
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Allosteric modulation of receptor function
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Interference with protein-protein interactions in signaling pathways
Structure-Activity Relationships
The biological activity of (3R,4S)-3-Methyloxan-4-amine hydrochloride is intimately connected to its structural features. Studies on similar compounds suggest that the oxane ring provides a rigid scaffold that positions the functional groups in specific orientations necessary for biological activity. The methyl group at the 3-position likely contributes to binding affinity through hydrophobic interactions, while the amine group at the 4-position participates in hydrogen bonding and ionic interactions with target proteins.
The specific (3R,4S) stereochemistry creates a unique spatial arrangement that distinguishes this compound from its stereoisomers, potentially leading to different biological activities. This stereochemical specificity highlights the importance of three-dimensional structure in determining biological activity and underscores the value of stereochemically pure compounds in medicinal chemistry research.
Research Applications
Medicinal Chemistry Applications
(3R,4S)-3-Methyloxan-4-amine hydrochloride has significant value in medicinal chemistry research as both a subject of study and a building block for the development of more complex bioactive molecules. Its well-defined stereochemistry and functional group arrangement make it particularly useful in structure-activity relationship studies, where researchers investigate how structural modifications affect biological activity.
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, where the oxane scaffold and the specific stereochemistry at the 3 and 4 positions contribute to the desired biological properties of the final compounds. Its use in medicinal chemistry research extends to the development of libraries of structurally related compounds for screening against various biological targets.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Understanding the relationship between (3R,4S)-3-Methyloxan-4-amine hydrochloride and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications. The following table compares key features of this compound with related structures:
| Compound | Molecular Formula | Stereochemistry | Key Structural Differences | Potential Impact on Activity |
|---|---|---|---|---|
| (3R,4S)-3-Methyloxan-4-amine hydrochloride | C6H14ClNO | 3R,4S | Reference compound | Standard activity profile |
| (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine | C6H13NO | 3R,4R | Different configuration at C4 | Altered binding specificity |
| Tetrahydropyran-4-amine | C5H11NO | None | Lacks methyl group | Reduced hydrophobicity |
| 4-Methylhexan-3-amine derivatives | C7H17N | Various | Different carbon scaffold | Different conformational properties |
The comparison reveals how subtle differences in structure, particularly stereochemistry, can potentially lead to significant differences in biological activity. The (3R,4S) configuration of the target compound creates a specific three-dimensional arrangement that distinguishes it from stereoisomers like the (3R,4R) variant, potentially resulting in different binding properties and biological activities.
Functional Group Effects
The presence of specific functional groups and their spatial arrangement significantly influences the properties and activities of (3R,4S)-3-Methyloxan-4-amine hydrochloride. The amine group serves as a key interaction point with biological targets, while the methyl substituent affects lipophilicity and binding properties. The oxane ring provides a rigid scaffold that positions these functional groups in specific orientations necessary for biological activity.
Modifications to these functional groups or their spatial arrangement would likely alter the compound's physical properties, chemical reactivity, and biological activity. For example, replacing the primary amine with a secondary or tertiary amine would change the hydrogen bonding profile, while altering the position or stereochemistry of the methyl group would affect the compound's three-dimensional shape and binding properties.
Future Research Directions
Structure-Activity Optimization
Future research on (3R,4S)-3-Methyloxan-4-amine hydrochloride will likely focus on optimizing its structure to enhance specific biological activities. This may involve:
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Modification of the amine functionality to alter binding properties
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Introduction of additional substituents on the oxane ring to explore structure-activity relationships
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Development of prodrugs or delivery systems to improve pharmacokinetic properties
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Investigation of analogues with modified stereochemistry to understand the impact on biological activity
These studies would provide valuable insights into the relationship between structure and function, potentially leading to the development of more potent and selective compounds for specific therapeutic applications.
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